REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].[Mg+2:11].[OH:12][C@H:13]([CH2:19][C:20](=[O:22])[O-:21])[CH2:14][N+:15]([CH3:18])([CH3:17])[CH3:16].C([O-])(=O)C(CCC)CCC.O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(O)(=O)C(CCC)CCC>O>[OH:12][C@H:13]([CH2:19][C:20](=[O:21])[O-:22])[CH2:14][N+:15]([CH3:18])([CH3:16])[CH3:17].[Mg:11].[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-carnitine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-carnitine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-Carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].[Mg+2:11].[OH:12][C@H:13]([CH2:19][C:20](=[O:22])[O-:21])[CH2:14][N+:15]([CH3:18])([CH3:17])[CH3:16].C([O-])(=O)C(CCC)CCC.O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(O)(=O)C(CCC)CCC>O>[OH:12][C@H:13]([CH2:19][C:20](=[O:21])[O-:22])[CH2:14][N+:15]([CH3:18])([CH3:16])[CH3:17].[Mg:11].[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-carnitine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-carnitine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Name
|
L-carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
L-Carnitine magnesium valproate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Mg+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |